1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione - 5301-41-7

1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Catalog Number: EVT-5580486
CAS Number: 5301-41-7
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Barbituric acid derivatives exhibit a wide range of pharmacological activities [], including sedative-hypnotic, anticonvulsant, and anti-cancer effects. The unique structural features of 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione could lead to novel biological activities or improved pharmacological profiles compared to existing derivatives.

1,3-dimethyl-5-(thien-2-ylmethylene)-pyrimidine-2,4,6-(1H,3H,5H)-trione

  • Compound Description: This compound is a colorimetric chemosensor for Copper(II) anions. It exhibits a significant color change in methanol depending on the type of anion present [].
  • Relevance: This compound shares a core structure with 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Both molecules feature a 1,3-dimethylbarbituric acid moiety, differing in the substituent at the 5-position. While the target compound has a 1-naphthylmethylene group, this compound has a thien-2-ylmethylene group at the same position. This structural similarity suggests potential for shared chemical properties and reactivity [].
  • Compound Description: This series of compounds represents phosphorus, arsenic, and antimony ylides containing a 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione fragment [].
  • Relevance: These compounds highlight the diverse range of modifications possible on the barbituric acid scaffold present in 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The presence of a 1,3-dimethylbarbituric acid moiety in these ylides demonstrates the potential for incorporating this core structure into various chemical entities [].

5-[1-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound is a product of a substitution reaction involving 5,5-dibromo-1,3-dimethylbarbituric acid. The molecule features two barbiturate rings, both adopting the keto form in its crystal structure [].
  • Relevance: This compound emphasizes the reactivity of the barbituric acid core found in 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The presence of two linked barbiturate units in this molecule highlights the potential for creating more complex structures incorporating this motif, potentially through reactions at the 5-position of the barbituric acid ring [].

1,3-Dimethyl-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound, structurally similar to 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibits weak intramolecular C—H⋯O interactions and weak intermolecular π–π interactions in its crystal structure [].

5-(1-Hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and four amino derivatives

  • Compound Description: This series of compounds explores modifications at the 5-position of the 1,3-dimethylbarbituric acid scaffold. The parent compound possesses a 1-hydroxyethylidene group, while the derivatives replace the hydroxyl with various amino groups. These modifications result in distinct intermolecular hydrogen-bonding patterns in the crystal structures [].
  • Relevance: This series illustrates the potential for structural diversification of 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione through modifications at the 5-position. While the target compound has a 1-naphthylmethylene group, this series demonstrates the feasibility of introducing other functional groups, such as hydroxyl or amino groups, at this position. These modifications could significantly impact the molecule's reactivity and physicochemical properties [].

1,3-dimethylbarbituric acid (1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione)

  • Compound Description: This compound, also known as 1,3-dimethylbarbituric acid, serves as a versatile building block in organic synthesis, particularly for constructing heterocycles. It participates in various condensation reactions, notably in multicomponent reactions for generating libraries of biologically active molecules [].
  • Relevance: 1,3-dimethylbarbituric acid represents the core structure of 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The target compound can be considered a derivative of 1,3-dimethylbarbituric acid with a 1-naphthylmethylene substituent at the 5-position [].

5-[-7-chloro-2,4-dioxo-1H, 2H, 3H, 4H, 5H-chromeno[2,3-d]pyrimidin-5-yl)]-1,3-diazinane-2,4,6-trione

  • Compound Description: This compound, synthesized from dimedone and barbituric acid, is a potential lead for new anticancer drugs. Docking and molecular dynamic studies suggest that a specific stereoisomer of this compound might act as a DNA intercalator [].
  • Relevance: Although structurally distinct from 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione at first glance, this compound highlights the potential of barbituric acid derivatives in medicinal chemistry. This compound contains a 1,3-diazinane-2,4,6-trione ring system, a structural feature found in barbituric acid derivatives, demonstrating the potential of this class of compounds for developing new therapeutics [].

Boc-Cys(Trt)-1-{6-[1,3-dimethyl-2,4,6(1H,3H,5H)trioxopyrimidine-5-ylidene]hexyle}

  • Compound Description: This compound serves as an N-terminal protecting group designed for simplifying the synthesis of cysteine-rich peptides. It is designed to be compatible with cysteine-rich sequences and enables a "catch-and-release" purification strategy for these peptides [].
  • Relevance: This compound exemplifies the utility of 1,3-dimethylbarbituric acid derivatives as tools in peptide chemistry. The incorporation of a 1,3-dimethyl-2,4,6(1H,3H,5H)trioxopyrimidine-5-ylidene moiety within this protecting group illustrates the potential for utilizing this structural motif in designing reagents for specific applications in peptide synthesis [].

5-(2,4,6-trinitrophenyl) barbiturate

  • Compound Description: This compound, synthesized from 2-chloro-1,3,5-trinitrobenzene (TNCB) and barbituric acid (BA), is a potential insensitive high-energy density material (IHEDMS). Impact sensitivity tests and activation energy calculations indicate its insensitivity to impact [].
  • Relevance: This compound underscores the diverse applications of barbituric acid derivatives, including 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The utilization of a barbituric acid moiety in this high-energy material demonstrates the potential for incorporating this structural element into compounds with unique properties and applications [].
  • Compound Description: These compounds are solvatochromic dyes derived from barbituric acid. They have been investigated for their host-guest interactions with cyclodextrins using UV-visible and 1H-NMR spectroscopy, along with molecular dynamics simulations [].

8-Aminoxanthines (8-amino-3,7(or 3,9)-dihydro-1H-purine-2,6-diones)

  • Compound Description: This group of compounds represents a series of N-substituted 8-aminoxanthines synthesized from corresponding 8-nitroxanthines, 8-(phenylazo)xanthines, or 6-amino-5-(cyanoamino)uracils. These compounds were further modified by acetylation and diazotization reactions [].

1,3-dimethyl-5,13'-spiro-[5-nitro-2-(6-oxo-7,11-diazatricydo[7,3,1,0 2,7 ]trideca-2,4 -diene-1-yl)phenylmethyleno]hexahydro-2,4,6-pyrimidinetrione

  • Compound Description: This compound represents a key intermediate in a stereoselective three-step transformation of cytisine, an alkaloid, into a heterocyclic system resembling the alkaloid anagyrine. This transformation leverages the T-reaction to construct the benzoannelated anagyrine skeleton [].
  • Relevance: This compound highlights the potential for constructing complex heterocyclic systems using derivatives of 1,3-dimethylbarbituric acid, like 1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, as building blocks. The spirocyclic structure of this intermediate, formed via the condensation of an N-(2-formyl-4-nitro)cytisine derivative with 1,3-dimethylbarbituric acid, showcases the utility of these compounds in accessing diverse molecular architectures [].

5-allyl-5-(2-hydroxypropyl)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Compound Description: This barbituric acid derivative was studied using 15N NMR spectroscopy. The study elucidated the influence of substituents and N-methylation on 15N chemical shifts and spin-spin coupling constants, offering valuable insights into the structure and properties of this class of compounds [].

N1-isonicotinoyl/N1-salicyloyl-4'-(substituted phenylazo)-l,2-diazole-4,6-dimethyl pyrimidine-5-one derivatives

  • Compound Description: This series of pyrazolopyrimidine derivatives, prepared by condensing substituted phenylazo-1,3-dimethyl-2,4,6-pyrimidinetriones with isonicotinic acid hydrazide or salicylic acid hydrazide, were evaluated for antifungal activity against building fungi [].

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound emerged as a potential inhibitor of SARS-CoV-2 3CL protease through computational docking and enzyme activity assays. It exhibited an IC50 of 19 ± 3 μM against the target protease, making it a promising candidate for lead optimization [].

Properties

CAS Number

5301-41-7

Product Name

1,3-dimethyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

IUPAC Name

1,3-dimethyl-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c1-18-15(20)14(16(21)19(2)17(18)22)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-10H,1-2H3

InChI Key

ASWNTWJFKRCDNA-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.